4-(Tert-butyl)-3-methoxybenzamide

Computational Chemistry Drug Discovery Physicochemical Profiling

Procure 4-(tert-butyl)-3-methoxybenzamide (CAS 1224634-46-1) as a differentiated lipophilic scaffold (LogP ~2.09) distinct from unsubstituted 3-methoxybenzamide. This core enables SAR for CHIKV antiviral benzo[6]annulenes (EC90=1.45μM, SI>116) and EGFR allosteric inhibitors, with intrinsic MAO-B activity (Ki=550nM). MW 207.27; tPSA 52.32Ų; Rule-of-3 compliant for fragment-based screening. Available in research quantities; high-purity grade only.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13032860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)-3-methoxybenzamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)N)OC
InChIInChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H2,13,14)
InChIKeyNSMPQDUAJCABJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butyl)-3-methoxybenzamide Procurement Guide: Compound Class and Core Identifiers for Scientific Sourcing


4-(Tert-butyl)-3-methoxybenzamide (CAS 1224634-46-1) is a primary benzamide bearing a tert-butyl group at the 4-position and a methoxy group at the 3-position of the benzene ring . Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol . It serves as the foundational core for a family of biologically active derivatives, including antiviral benzo[6]annulenes and anticancer EGFR allosteric inhibitors, and exhibits intrinsic enzyme inhibition activity against human monoamine oxidase B (MAO-B) [1].

Why 4-(Tert-butyl)-3-methoxybenzamide Cannot Be Replaced by Unsubstituted or Alternative Alkoxybenzamides


Substitution with unsubstituted 3-methoxybenzamide (3-MBA, CAS 5813-86-5) or alternative alkoxybenzamides is not functionally equivalent. The tert-butyl group at the 4-position introduces a predicted LogP of ~2.09, substantially increasing lipophilicity and projected membrane permeability compared to 3-MBA, which lacks this hydrophobic moiety and exhibits suboptimal drug-like properties [1]. Moreover, the 4-tert-butyl-3-methoxybenzamide core serves as the critical pharmacophore for advanced derivatives: antiviral benzo[6]annulene 1a (EC₉₀ = 1.45 μM against CHIKV) and EGFR-targeting carbothioamide/triazole compounds require this specific substitution pattern for target engagement [2]. Using 3-MBA would fail to recapitulate either the physicochemical profile or the structure-activity relationships demonstrated for this core.

4-(Tert-butyl)-3-methoxybenzamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Lipophilicity (LogP) Comparison: 4-(Tert-butyl)-3-methoxybenzamide vs. 3-Methoxybenzamide

The tert-butyl substitution at the 4-position confers significantly higher lipophilicity compared to the unsubstituted parent 3-methoxybenzamide. 4-(Tert-butyl)-3-methoxybenzamide exhibits a predicted LogP of 2.0916 . While a direct experimentally determined LogP for 3-MBA is not available in the same dataset, its lack of a hydrophobic tert-butyl group and smaller molecular weight (151.16 g/mol) indicate substantially lower lipophilicity, consistent with reports that unsubstituted 3-MBA derivatives have suboptimal drug-like properties requiring optimization [1].

Computational Chemistry Drug Discovery Physicochemical Profiling

Antiviral Activity: 4-(Tert-butyl)-3-methoxybenzamide-Derived Benzoannulene 1a vs. Optimized Lead 8q

The 4-(tert-butyl)-3-methoxybenzamide core forms the basis of benzo[6]annulene 1a, a validated CHIKV inhibitor. Compound 1a demonstrates EC₉₀ = 1.45 μM and viral titer reduction (VTR) of 2.5 log at 10 μM, with no observed cytotoxicity (CC₅₀ = 169 μM) in normal human dermal fibroblasts [1]. Medicinal chemistry optimization of this core yielded lead compound 8q with enhanced potency (EC₉₀ = 270 nM) and improved VTR of 4.5 log at 10 μM [1].

Antiviral Chikungunya Virus Medicinal Chemistry

EGFR Allosteric Inhibitor Development: 4-(Tert-butyl)-3-methoxybenzoic Acid Derivatives as a Scaffold Class

Ten new derivatives of 4-(tert-butyl)-3-methoxybenzoic acid, the carboxylic acid precursor to 4-(tert-butyl)-3-methoxybenzamide, were designed and synthesized as EGFR tyrosine kinase allosteric site inhibitors . Compounds from this series demonstrated cytotoxicity against A549 (lung), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines, with one compound achieving the lowest IC₅₀ against A549 cells and inducing G2/M cell cycle arrest via ER-mediated apoptosis . Molecular docking and dynamic simulation studies confirmed binding at the EGFR allosteric pocket .

Oncology EGFR Tyrosine Kinase Inhibitor

Enzyme Inhibition Selectivity: 4-(Tert-butyl)-3-methoxybenzamide MAO-B Affinity vs. DNMT3A Binding

4-(Tert-butyl)-3-methoxybenzamide exhibits moderate affinity for human MAO-B (Ki = 550 nM; IC₅₀ = 650 nM) [1] but substantially weaker binding to human DNMT3A catalytic domain (Ki = 5,030 nM) [2]. This indicates a degree of selectivity for MAO-B over DNMT3A.

Enzymology MAO-B DNMT3A Selectivity

Topological Polar Surface Area (tPSA) Comparison: 4-(Tert-butyl)-3-methoxybenzamide vs. N-Phenyl Analog

4-(Tert-butyl)-3-methoxybenzamide has a calculated tPSA of 52.32 Ų , compared to 38.3 Ų for the N-phenyl analog 4-tert-butyl-N-(3-methoxyphenyl)benzamide . The higher tPSA of the primary amide core may enhance aqueous solubility and reduce non-specific protein binding relative to the more hydrophobic N-phenyl derivative.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility: 4-(Tert-butyl)-3-methoxybenzamide as a Carboxylic Acid-Derived Primary Amide

4-(Tert-butyl)-3-methoxybenzamide is synthesized from commercially available 4-tert-butyl-3-methoxybenzoic acid via activation with thionyl chloride to the acyl chloride followed by reaction with aqueous ammonia . This straightforward, one-step conversion from a stable carboxylic acid precursor contrasts with N-tert-butyl-3-methoxybenzamide, which requires coupling of 3-methoxybenzoic acid with tert-butylamine .

Synthetic Chemistry Amide Bond Formation Building Block

4-(Tert-butyl)-3-methoxybenzamide: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Scaffold for Antiviral Drug Discovery Targeting Alphaviruses

Procure 4-(tert-butyl)-3-methoxybenzamide as the starting scaffold for synthesizing benzo[6]annulene analogs active against Chikungunya virus (CHIKV). Compound 1a, derived from this core, exhibits EC₉₀ = 1.45 μM with a selectivity index (CC₅₀/EC₉₀) >116, and further optimization yielded lead 8q with EC₉₀ = 270 nM . This core enables rational SAR exploration toward nanomolar-potency CHIKV inhibitors, an area of high unmet medical need given the absence of FDA-approved CHIKV therapeutics.

Oncology Research: Development of EGFR Allosteric Inhibitors to Overcome TKI Resistance

Use 4-(tert-butyl)-3-methoxybenzamide (or its carboxylic acid precursor) to synthesize carbothioamide, triazole, or oxadiazole derivatives targeting the EGFR tyrosine kinase allosteric site. These derivatives demonstrate cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines, with one lead compound inducing G2/M cell cycle arrest and ER-mediated apoptosis . This allosteric mechanism circumvents resistance mutations common to ATP-competitive EGFR inhibitors, offering a differentiated therapeutic approach.

Neuroscience and Enzymology: MAO-B Inhibitor Screening and Hit Validation

Deploy 4-(tert-butyl)-3-methoxybenzamide as a moderate-affinity MAO-B inhibitor (Ki = 550 nM; IC₅₀ = 650 nM) in enzyme inhibition assays . Its preferential binding to MAO-B over DNMT3A (9.1-fold selectivity) reduces confounding epigenetic effects, making it suitable for focused MAO-B screening campaigns in Parkinson's disease and neuropsychiatric research [1].

Fragment-Based Drug Discovery: Physicochemically Balanced Benzamide Core

Incorporate 4-(tert-butyl)-3-methoxybenzamide into fragment-based screening libraries as a Rule-of-3-compliant fragment (MW 207.27; LogP 2.09; tPSA 52.32 Ų) . Its balanced lipophilicity and polarity profile, superior to unsubstituted 3-MBA and distinct from more hydrophobic N-phenyl analogs, supports hit triage for CNS and intracellular target programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Tert-butyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.